molecular formula C18H24N4O2S2 B4527316 N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide

N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B4527316
M. Wt: 392.5 g/mol
InChI Key: HXAZHANQQCXWJL-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a pyrrolidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves multiple steps. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiophene rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, such as histamine H2 receptors, similar to cimetidine . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of the thiophene, pyrrolidine, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-4-20(2)17(24)15-8-7-14(26-15)13-6-5-10-22(13)16(23)12-25-18-19-9-11-21(18)3/h7-9,11,13H,4-6,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAZHANQQCXWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=C(S1)C2CCCN2C(=O)CSC3=NC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide

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